2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidin-4-yl group. The piperidine nitrogen is further substituted with a sulfonyl group attached to a 2-fluorophenyl ring. This structure combines electron-deficient (pyridine, sulfonyl) and electron-rich (piperidine) moieties, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors sensitive to such electronic profiles. Its synthesis typically involves sulfonylation of 4-hydroxypiperidine followed by coupling to 2-hydroxypyridine derivatives .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-14-5-1-2-6-15(14)23(20,21)19-11-8-13(9-12-19)22-16-7-3-4-10-18-16/h1-7,10,13H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVOZDPMDBVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorophenylsulfonyl chloride with piperidine, followed by the reaction with 4-hydroxypyridine under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is , with a molecular weight of approximately 366.43 g/mol. The presence of the fluorinated phenyl group enhances lipophilicity, which may improve bioavailability and receptor binding affinity.
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine, including this compound, can act as modulators of G protein-coupled receptors (GPCRs), specifically prokineticin receptors (PKR1 and PKR2) involved in neuroregulation and signaling pathways related to mood and anxiety disorders .
Anticancer Activity
Compounds structurally related to this compound have shown promising anticancer activities. Studies suggest that quinoxaline derivatives exhibit significant cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties due to its structural features.
Anti-inflammatory Effects
The sulfonamide group within the compound is known for its anti-inflammatory properties. Research has indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may be beneficial in treating inflammatory conditions.
Antimicrobial Properties
Similar compounds have demonstrated antibacterial and antifungal activities. The incorporation of the fluorinated phenyl group may enhance these properties by improving the interaction with microbial targets, making it a candidate for further antimicrobial studies .
Case Study 1: Neurological Modulation
In a study focusing on the modulation of prokineticin receptors, researchers synthesized various piperidine derivatives, including this compound). The findings indicated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications in treating anxiety and depression .
Case Study 2: Anticancer Screening
A screening of quinoxaline derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by increased reactive oxygen species (ROS) production.
Mechanism of Action
The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with various enzymes or receptors, modulating their activity. The piperidine and pyridine rings can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the sulfonyl substituent and pyridine/phenyl modifications. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
Sulfonyl Group Impact: Electron-withdrawing groups (e.g., 2,5-dichlorophenyl in 6n ) enhance binding to parasitic targets (e.g., antimalarial activity). Electron-donating groups (e.g., 4-methoxyphenyl in 6o ) may improve solubility but reduce target affinity.
Pyridine Modifications :
- Trifluoromethyl substitution (as in ) increases metabolic stability due to resistance to oxidative degradation.
- Chlorophenyl additions (as in 6m, 6n, 6o ) correlate with antiparasitic activity, likely via interference with heme detoxification pathways.
Physical Properties: Melting points vary significantly with substituents: low for 6n (brown solid) vs. high (~268–287°C) for halogenated analogs in . Crystallinity is influenced by polar groups (e.g., -NO2, -Cl). Molecular weights range from ~352 (target) to ~569 (6m), impacting pharmacokinetics (e.g., bioavailability, half-life).
Biological Activity
The compound 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic molecule characterized by its unique structural features, which include a pyridine ring, a piperidine moiety, and a sulfonyl group. This combination suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound through various studies and data analyses.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Many derivatives show promising results against various pathogens.
- Antitumor Effects : Some studies suggest potential anticancer properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating certain diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives containing similar structural features demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 10 | 0.25 | Staphylococcus epidermidis |
Antitumor Activity
The compound's structural similarities with known anticancer agents suggest it may possess antitumor properties. For instance, compounds with piperidine and sulfonamide groups have been linked to significant antitumor activity in vitro .
Enzyme Inhibition Studies
Research has shown that piperidine derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial in conditions such as Alzheimer's disease and certain infections.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 0.63 |
Case Studies
- Study on Antimicrobial Properties : A comprehensive evaluation of synthesized derivatives highlighted the efficacy of compounds similar to This compound against resistant bacterial strains, showcasing their potential in developing new antibiotics .
- Antitumor Evaluation : Another study focused on the structure-activity relationship (SAR) of piperidine-containing compounds demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro, suggesting a pathway for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
